

# "4-(Azepan-1-yl)-4-oxobutanoic acid" literature review and background

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## Compound of Interest

Compound Name: 4-(Azepan-1-yl)-4-oxobutanoic acid

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## An In-depth Technical Guide to 4-(Azepan-1-yl)-4-oxobutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for "4-(Azepan-1-yl)-4-oxobutanoic acid" is not readily available in the reviewed scientific literature. This guide is a comprehensive review based on established chemical principles and data from structurally related compounds.

## Introduction

**4-(Azepan-1-yl)-4-oxobutanoic acid** is a small molecule featuring a seven-membered azepane ring N-acylated with a 4-oxobutanoic acid moiety. This structure combines a cyclic amine, which is a common motif in pharmacologically active compounds, with a butanoic acid derivative, suggesting potential for various biological interactions. The azepane scaffold is present in a number of bioactive molecules, and its incorporation can influence physicochemical properties such as lipophilicity and conformational flexibility.<sup>[1][2]</sup> The 4-oxobutanoic acid portion introduces a carboxylic acid group, which can participate in hydrogen bonding and salt formation, impacting solubility and potential interactions with biological targets.

This technical guide provides a literature-based background on the plausible synthesis, potential physicochemical properties, and hypothetical biological relevance of **4-(Azepan-1-yl)-4-oxobutanoic acid**, drawing from data on analogous structures.

## Physicochemical and Pharmacological Data of Structurally Related Compounds

Due to the absence of direct data for **4-(Azepan-1-yl)-4-oxobutanoic acid**, the following table summarizes key quantitative information for structurally related N-acylated heterocycles and oxobutanoic acid derivatives to provide a comparative context.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Biological Activity / Property	Reference
2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298)	C <sub>14</sub> H <sub>16</sub> O <sub>4</sub> S	280.34	Antirheumatic agent, IL-1 antagonist. <a href="#">[3]</a>	<a href="#">[3]</a>
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid	C <sub>21</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	449.29	Possesses moderate to high antimicrobial and antifungal activity. <a href="#">[4]</a>	<a href="#">[4]</a>
4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid	C <sub>12</sub> H <sub>15</sub> NO <sub>4</sub>	237.25	Precursor for complexes with potential therapeutic and antioxidant properties. <a href="#">[5]</a>	<a href="#">[5]</a>
N-Acetylcysteine	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub> S	163.19	Mucolytic agent, antioxidant. <a href="#">[6]</a>	<a href="#">[6]</a>
Succinylcholine	C <sub>14</sub> H <sub>30</sub> N <sub>2</sub> O <sub>4</sub> (ion)	290.40	Depolarizing neuromuscular blocking agent. <a href="#">[7]</a> <a href="#">[8]</a>	<a href="#">[7]</a> <a href="#">[8]</a>

## Experimental Protocols: Plausible Synthesis

The synthesis of **4-(Azepan-1-yl)-4-oxobutanoic acid** can be plausibly achieved through the acylation of azepane with a derivative of succinic acid. A common and straightforward method involves the reaction of a cyclic amine with a cyclic anhydride.

Proposed Synthesis: Reaction of Azepane with Succinic Anhydride

This protocol describes the ring-opening of succinic anhydride by azepane to form the target amide-acid.

Materials:

- Azepane (Hexamethyleneimine)
- Succinic anhydride
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification equipment (e.g., column chromatography, recrystallization apparatus)

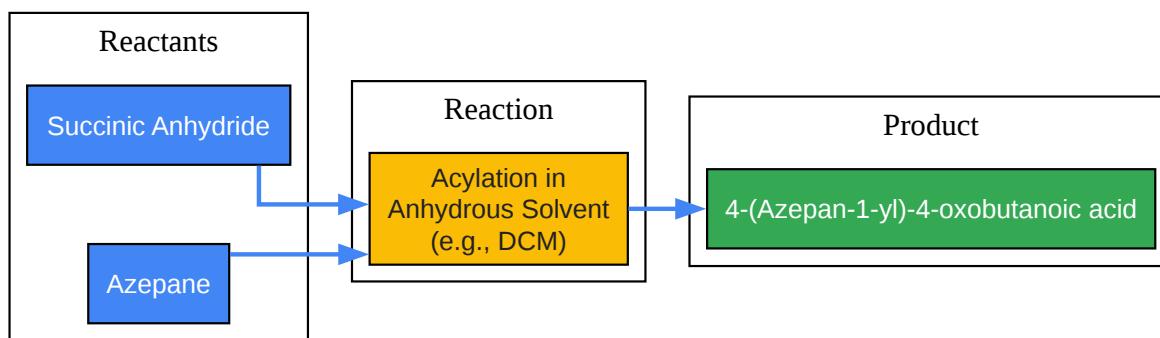
Procedure:

- Reaction Setup:
  - To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add succinic anhydride (1.0 equivalent).
  - Dissolve the succinic anhydride in a suitable anhydrous solvent (e.g., DCM).
  - Cool the solution to 0 °C using an ice bath.
- Addition of Azepane:
  - In a separate flask, prepare a solution of azepane (1.0-1.2 equivalents) in the same anhydrous solvent.
  - Add the azepane solution dropwise to the cooled succinic anhydride solution with vigorous stirring. The reaction is typically exothermic.
- Reaction Progression:

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
- Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
  - Upon completion, the solvent can be removed under reduced pressure.
  - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
- Characterization:
  - The structure of the final product, **4-(Azepan-1-yl)-4-oxobutanoic acid**, should be confirmed using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR spectroscopy.

## Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **4-(Azepan-1-yl)-4-oxobutanoic acid**.



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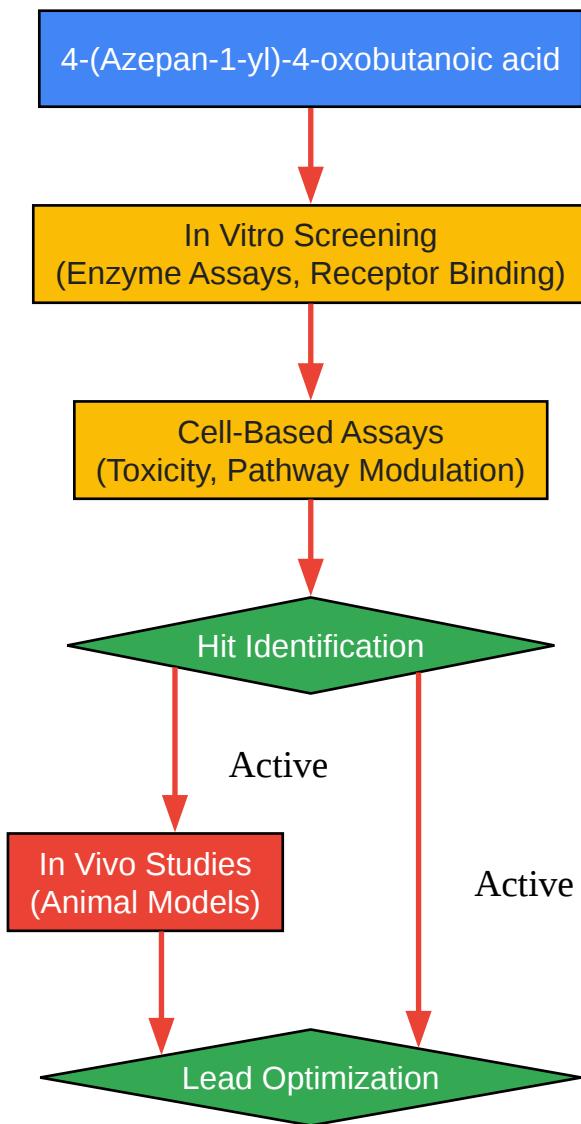
Caption: Proposed synthesis of **4-(Azepan-1-yl)-4-oxobutanoic acid**.

## Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for **4-(Azepan-1-yl)-4-oxobutanoic acid**, its structural components suggest areas for potential investigation.

- Enzyme Inhibition: The carboxylic acid moiety could interact with the active sites of various enzymes, such as metalloproteinases or histone deacetylases, where a charged group is important for binding.
- Receptor Modulation: The azepane ring is a privileged scaffold in medicinal chemistry and is found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The overall structure could be explored for activity at various neuronal or other receptors.
- Metabolic Pathways: 4-oxobutanoic acid is structurally related to succinic acid, a key intermediate in the citric acid cycle. It is conceivable that this molecule could interact with enzymes involved in cellular metabolism.

Given the lack of specific data, a signaling pathway diagram would be purely speculative. However, a logical workflow for investigating its biological activity is presented below.

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Caption: A general workflow for biological activity screening.

## Conclusion

"4-(Azepan-1-yl)-4-oxobutanoic acid" represents a chemical entity for which there is a notable absence of published research. However, based on the principles of organic synthesis and the known properties of related compounds, this guide provides a foundational framework for its synthesis and potential areas of biological investigation. The proposed synthetic route via the acylation of azepane with succinic anhydride is a high-probability pathway for its creation. Future research would be necessary to isolate and characterize this compound and to explore its physicochemical properties and pharmacological activities. The structural motifs present

suggest that it could be a valuable probe or starting point for the development of novel therapeutic agents.

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